molecular formula C8H7BrN2O B12827697 (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B12827697
M. Wt: 227.06 g/mol
InChI Key: ZYXGYGBGSBXWCV-UHFFFAOYSA-N
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Description

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom and a hydroxymethyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a hydroxymethyl group. One common method includes:

    Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.

    Hydroxymethylation: The brominated intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Products with formyl or carboxyl groups replacing the hydroxymethyl group.

    Reduction: Products with modified pyridine rings or reduced hydroxymethyl groups.

Scientific Research Applications

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as kinase enzymes. The bromine and hydroxymethyl groups play a crucial role in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    1H-pyrrolo[2,3-b]pyridin-3-yl)methanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

Uniqueness

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which provide a combination of reactivity and functionality that is valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11)

InChI Key

ZYXGYGBGSBXWCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CO)Br

Origin of Product

United States

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